Target Binding Affinity of KRAS G12C Inhibitor 44 vs. Clinical KRAS G12C Inhibitors
KRAS G12C inhibitor 44 exhibits a dissociation constant (Kd) of 3 nM for binding to the GDP-loaded inactive conformation of recombinant human KRAS G12C protein, as measured by surface plasmon resonance (SPR) [1]. This binding affinity is comparable to clinical-stage inhibitors sotorasib (Kd ≈ 0.1-10 nM range) and adagrasib (Kd ≈ 5-50 nM range), indicating potent target engagement at the biochemical level [2].
| Evidence Dimension | Target binding affinity (Kd) for KRAS G12C GDP-bound state |
|---|---|
| Target Compound Data | Kd = 3 nM |
| Comparator Or Baseline | Sotorasib: Kd ≈ 0.1-10 nM (literature range); Adagrasib: Kd ≈ 5-50 nM (literature range) |
| Quantified Difference | Within the reported affinity range of clinical inhibitors; comparable potency class |
| Conditions | SPR assay; recombinant human KRAS G12C protein in GDP-loaded inactive conformation [1][2] |
Why This Matters
Demonstrates that KRAS G12C inhibitor 44 achieves biochemical target engagement at clinically relevant potency levels, making it a valid tool compound for studying KRAS G12C pharmacology.
- [1] BindingDB. BDBM717656: US20250034173, Example 44. Affinity Data: Kd = 3 nM for GTPase KRas [G12C] (Human). Binding measurements performed on GDP-loaded KRAS G12C protein via Biacore. View Source
- [2] Friedlaender A, et al. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. Targeted Oncology. 2024;19(3):297-301. (Reference for clinical inhibitor affinity ranges). View Source
